Cas no 1355193-35-9 ((6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol)

(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 化学的及び物理的性質
名前と識別子
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- (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol
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- インチ: 1S/C13H13NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8,13,15H,1H3,(H,14,16)
- InChIKey: PMYYQAGXNLSPLQ-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC=C(C(O)C2=CC=CC=C2)C(C)=C1
(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499938-1g |
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione |
1355193-35-9 | 97% | 1g |
$1190 | 2022-06-13 |
(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 関連文献
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(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanolに関する追加情報
Research Brief on (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol (CAS: 1355193-35-9): Recent Advances and Applications
The compound (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol (CAS: 1355193-35-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.
Recent studies have highlighted the role of (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its mercapto and hydroxymethyl functional groups make it a valuable scaffold for designing enzyme inhibitors, particularly targeting kinases and proteases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing allosteric modulators for protein-protein interactions, showcasing its potential in targeted therapy development.
From a pharmacological perspective, the compound's mechanism of action has been investigated in several disease models. Research conducted at the University of Cambridge (2024) revealed its ability to modulate redox signaling pathways through thiol-disulfide exchange reactions, suggesting applications in oxidative stress-related disorders. Furthermore, its structural similarity to coenzyme A derivatives has prompted investigations into its metabolic effects, with preliminary data indicating potential as a metabolic regulator in cancer cells.
The synthetic accessibility of (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol has been improved through recent methodological advancements. A 2024 Nature Protocols publication detailed a novel one-pot synthesis approach using palladium-catalyzed C-S bond formation, achieving higher yields (82%) and better stereoselectivity compared to traditional methods. This development is particularly significant for scaling up production for preclinical studies.
Emerging applications in drug delivery systems have also been reported. The compound's ability to form stable conjugates with nanoparticles has been exploited in targeted drug delivery research. A recent ACS Nano publication (2024) demonstrated its utility in creating pH-responsive drug carriers for tumor-specific delivery, leveraging the thiol group's reactivity and the alcohol moiety's linker capabilities.
Safety and toxicological profiles of (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol derivatives are currently under investigation. Preliminary ADMET studies suggest favorable pharmacokinetic properties, with moderate plasma protein binding and good membrane permeability. However, researchers caution that the metabolic fate of the thiol moiety requires further characterization to assess potential toxicity concerns.
Looking forward, the compound's unique chemical properties position it as a promising candidate for multiple therapeutic areas. Ongoing research is exploring its potential in neurodegenerative diseases, where its redox-modulating capabilities may offer neuroprotective effects. Additionally, its application in developing covalent inhibitors for challenging drug targets represents an exciting frontier in medicinal chemistry.
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